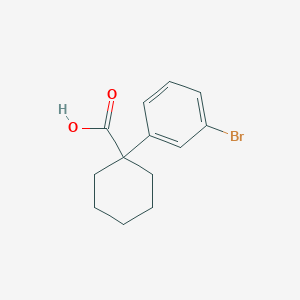
1-(3-Bromophenyl)cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexane carboxylic acid compounds are a type of organic compound that contains a cyclohexane ring and a carboxylic acid group . The bromophenyl group in “1-(3-Bromophenyl)cyclohexane-1-carboxylic acid” indicates the presence of a phenyl ring with a bromine atom attached, which is then attached to the cyclohexane ring .
Molecular Structure Analysis
The molecular structure of “1-(3-Bromophenyl)cyclohexane-1-carboxylic acid” would consist of a cyclohexane ring with a carboxylic acid group and a bromophenyl group attached . The exact structure would depend on the specific locations of these groups on the cyclohexane ring.Chemical Reactions Analysis
The chemical reactions involving “1-(3-Bromophenyl)cyclohexane-1-carboxylic acid” would depend on the specific conditions and reactants used. In general, carboxylic acids can undergo reactions such as esterification and decarboxylation .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Bromophenyl)cyclohexane-1-carboxylic acid” would depend on its specific structure. For example, its boiling point, melting point, and solubility would be influenced by factors such as the presence of the bromophenyl and carboxylic acid groups .Applications De Recherche Scientifique
Bromination and Epoxydation Studies
The study by Bellucci et al. (1972) explores the bromination of 3-cyclohexene-1-carboxylic acid and the epoxydation of its methyl ester. This research reveals the stereochemical outcomes of these reactions, which are crucial for understanding the reactivity and selectivity in organic synthesis involving cyclohexane derivatives. The findings highlight the preferential anti attack in both bromination and epoxydation processes due to the influence of the carboxyl group, which is relevant for designing stereoselective syntheses (Bellucci, Marioni, & Marsili, 1972).
Crystallography and Hydrogen Bonding
Smith and Wermuth (2012) demonstrated the structural characterization of cyclic imide and open-chain amide carboxylic acid derivatives. This work is pivotal in the field of crystallography and supramolecular chemistry, as it provides insights into the hydrogen-bonding patterns and molecular arrangements of cyclohexane-based compounds. Understanding these structural aspects is essential for the development of new materials and the study of molecular interactions (Smith & Wermuth, 2012).
Polymer Science
Trollsås et al. (2000) discussed the design, synthesis, and ring-opening polymerization of functional cyclic esters derived from cyclohexanone. This research is significant in the field of polymer science, particularly for creating hydrophilic aliphatic polyesters with a range of applications from biomedical to environmental. The study underscores the versatility of cyclohexane derivatives as building blocks for polymers with desired physical and chemical properties (Trollsås, Lee, Mecerreyes, Löwenhielm, Möller, Miller, & Hedrick, 2000).
Supramolecular Architectures
Shan, Bond, and Jones (2003) investigated the supramolecular architectures formed by cyclohexane-1, 3cis, 5cis-tricarboxylic acid with various organic bases. This study contributes to the understanding of how cyclohexane derivatives can be used to construct complex molecular assemblies through hydrogen bonding and other non-covalent interactions. Such knowledge is crucial for developing advanced materials with specific functionalities, including catalysis, separation, and sensing applications (Shan, Bond, & Jones, 2003).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(3-bromophenyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO2/c14-11-6-4-5-10(9-11)13(12(15)16)7-2-1-3-8-13/h4-6,9H,1-3,7-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADNJYDIETWEEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC(=CC=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)cyclohexane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

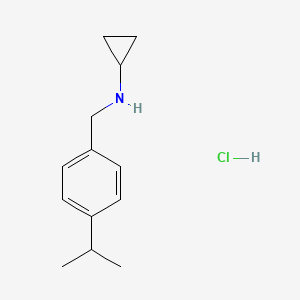
![2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2707834.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluoro-4,5-dimethoxyphenyl)amino]acetamide](/img/structure/B2707835.png)
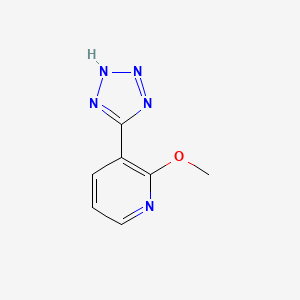
![3-allyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2707838.png)
![2-{(E)-[(2,5-dichlorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2707841.png)
![Ethyl 4-([1,1'-biphenyl]-4-ylcarboxamido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2707842.png)
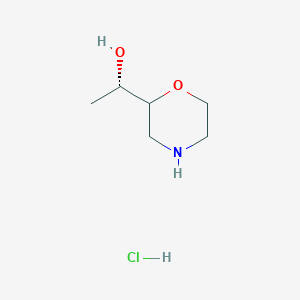
![4-Cyclobutyl-6-[(1-pyrimidin-4-ylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2707846.png)
![5-{[2-(allyloxy)-1-naphthyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2707849.png)
![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2707850.png)
![2-(4-(ethylthio)phenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2707851.png)
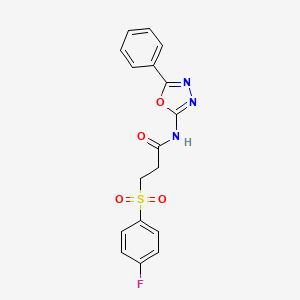
![N'-(diphenylcarbamothioyl)-4-methyl-N-[(phenylsulfonyl)methyl]benzenecarboximidamide](/img/structure/B2707853.png)